molecular formula C12H16N2O3 B2976433 4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol CAS No. 454473-86-0

4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol

Cat. No.: B2976433
CAS No.: 454473-86-0
M. Wt: 236.271
InChI Key: RGHLZLCPHATEDW-UQNWOCKMSA-N
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Description

4-[(3E)-3-(Hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol is a high-purity specialty chemical compound featuring multiple hydroxyimino functional groups that demonstrate significant value in coordination chemistry and materials science research. This compound contains distinctive molecular architecture with dual oxime functional groups arranged in specific (E)-configurations, creating versatile metal-chelating capabilities particularly relevant for constructing complex coordination geometries with transition metals. The phenolic hydroxyl group provides additional coordination versatility and potential for further chemical modification. Researchers utilize this compound primarily as a sophisticated ligand scaffold for developing hybrid metal-organic complexes and nanoaggregates . The structural characteristics similar to documented hydroxyimino compounds suggest applications in creating polymeric micelles and hybrid copper-polyelectrolyte systems , with potential uses in catalytic systems, advanced material synthesis, and molecular recognition platforms. The presence of multiple coordination sites enables the formation of stable chelates with various metal ions, facilitating research in supramolecular assembly and functional material design. This product is specifically packaged and handled to ensure maximum stability and purity for research applications. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3E)-3-hydroxyimino-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13-16)12(9(2)14-17)7-10-3-5-11(15)6-4-10/h3-6,12,15-17H,7H2,1-2H3/b13-8+,14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHLZLCPHATEDW-UQNWOCKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(CC1=CC=C(C=C1)O)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(/C(=N/O)/C)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol , also known by its CAS number 454473-86-0, is a member of the class of organic compounds known as hydroxylamines. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula for this compound is C12H16N2O3, with a molecular weight of 236.27 g/mol. The compound features two hydroxyimino groups attached to a butyl chain linked to a phenolic structure. The presence of these functional groups suggests potential reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight236.27 g/mol
Melting Point210 - 212 °C
SolubilitySoluble in organic solvents
CAS Number454473-86-0

Antioxidant Activity

Research indicates that compounds with hydroxyimino groups often exhibit significant antioxidant properties. A study demonstrated that similar hydroxylamine derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that hydroxylamine derivatives can inhibit the activity of enzymes such as tyrosinase , which plays a key role in melanin synthesis. Inhibition of tyrosinase can have implications for skin whitening agents and treatments for hyperpigmentation.

Case Studies

  • In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and toxicity of the compound. In one study involving rats, the administration of the compound at varying doses demonstrated a dose-dependent response in terms of antioxidant capacity and enzyme inhibition.
  • Cell Culture Studies : In vitro experiments using human cell lines have shown that treatment with this compound resulted in reduced oxidative stress markers, suggesting its potential as a protective agent against oxidative damage.

Toxicological Profile

While the compound exhibits promising biological activity, it is essential to assess its safety profile. Preliminary toxicological evaluations indicate low acute toxicity; however, further studies are required to establish chronic toxicity and carcinogenic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs can be categorized based on shared functional motifs:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Functional Groups Synthesis Method Biological Activity (If Reported)
Target Compound Phenol, dual hydroxyimino, branched butyl chain ~265.3 (calculated) —OH, —N—OH, aliphatic chain Likely oximation/condensation Not explicitly reported; inferred chelation
GDC-0879 () Pyridine, hydroxyimino, indene ~377.4 —N—OH, pyridine, indene Multi-step kinase inhibitor synthesis B-Raf kinase inhibition
(E)-1-(4-Hydroxyphenyl)-3-substituted-phenylprop-2-en-1-one () Phenol, enone, substituted aryl ~240–350 (varies) —OH, α,β-unsaturated ketone Claisen-Schmidt condensation Antimicrobial (inferred from similar analogs)
(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol () Naphthol, bromophenylimine ~343.2 —OH, imine (—C=N—), Br-substituted Schiff base condensation Structural studies (X-ray crystallography)
(2E)-2-(N-hydroxyimino)-1-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}ethan-1-one () Phenol ether, hydroxyimino, prenyloxy ~261.3 —O—, —N—OH, α-keto group Aldoxime formation Nitroso-related reactivity
(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one () Indole, hydroxyphenylimine ~238.2 —OH, imine (—C=N—), lactam Condensation Not reported; potential photophysical applications

Key Comparisons

Functional Group Diversity: The target compound’s dual hydroxyimino groups distinguish it from analogs like GDC-0879 (single hydroxyimino group) and the enone-containing compounds in . These groups enhance its metal-chelating capacity compared to simpler Schiff bases () or nitroso derivatives () .

Synthetic Complexity: The target compound’s branched aliphatic chain with stereochemical control presents synthetic challenges absent in simpler enones () or Schiff bases (). Multi-step protocols involving protecting groups or stereoselective oximation may be required.

Pharmacological Potential: While GDC-0879 () is a validated kinase inhibitor, the target compound’s hydroxyimino groups suggest utility in chelation therapy or redox modulation. This contrasts with the antimicrobial activity of α,β-unsaturated ketones () .

Physicochemical Properties: The phenolic —OH and hydroxyimino groups confer moderate acidity (pKa ~8–10), enhancing solubility in basic media. This contrasts with the lipophilic prenyloxy group in , which may improve membrane permeability but reduce aqueous stability .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol?

To optimize synthesis, employ Schiff base formation via condensation reactions between hydroxyimino precursors and aldehydes/ketones. Key steps include:

  • Using 2-hydroxyacetophenone derivatives and ethylenediamine analogs as starting materials, with reflux in ethanol or methanol under inert gas (e.g., N₂) to prevent oxidation .
  • Catalytic acid (e.g., acetic acid) to accelerate imine bond formation, monitored via TLC or HPLC for intermediate purity .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers, critical for E/Z configuration fidelity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks for hydroxyimino protons (δ 8.5–9.5 ppm) and conjugated ethyl/butyl chains (δ 1.2–2.8 ppm). Compare with computed spectra (e.g., B3LYP/6-31G*) to confirm tautomeric forms .
  • HRMS-ESI : Verify molecular ion [M+H]⁺ with <2 ppm error. For example, a target mass of 385.1580 (calculated) vs. 385.1580 (observed) ensures purity .
  • IR : Confirm N–O (hydroxyimino) stretches at 1600–1650 cm⁻¹ and phenolic O–H at 3200–3500 cm⁻¹ .

Q. What experimental conditions ensure stability during storage and handling?

  • Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of hydroxyimino groups.
  • Avoid prolonged exposure to UV light, which induces E/Z isomerization .
  • Use amber glass vials and desiccants (e.g., silica gel) to minimize moisture absorption .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and tautomeric equilibria?

  • Perform B3LYP/6-31G * calculations to model tautomeric forms (e.g., keto-enol equilibria). Compare Gibbs free energies to identify dominant tautomers in solution .
  • Use Mulliken charge analysis to predict nucleophilic/electrophilic sites for functionalization. For example, the butyl chain’s terminal hydroxyimino group may exhibit higher reactivity .
  • Molecular dynamics simulations (e.g., GROMACS) can model solvent effects on stability, such as acetonitrile vs. water .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Conduct dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Analyze stereochemical purity: Contradictions may arise from undetected E/Z isomers. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Control for metabolic interference (e.g., cytochrome P450 interactions) via liver microsome assays .

Q. What experimental designs assess environmental fate and degradation pathways?

  • Follow INCHEMBIOL protocols ():
    • Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and quantify breakdown products via LC-MS.
    • Biotic degradation : Use soil microbiota (e.g., Pseudomonas spp.) in OECD 301B tests to measure mineralization rates .
  • Model bioaccumulation using logP values (e.g., EPI Suite) and compare with experimental octanol-water partitioning .

Q. How to address challenges in crystallizing this compound for X-ray diffraction studies?

  • Optimize solvent systems: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Introduce heavy atoms (e.g., bromine substituents) to improve diffraction quality, as seen in fluorinated phenol analogs () .
  • Employ cryocrystallography (–173°C) to stabilize fragile crystals .

Q. What strategies elucidate enzyme interaction mechanisms (e.g., oxidoreductases)?

  • Docking studies : Use AutoDock Vina to model binding to active sites (e.g., NADPH-dependent enzymes). Validate with mutagenesis (e.g., alanine scanning) .
  • Kinetic isotope effects : Replace hydroxyimino hydrogens with deuterium to study rate-limiting steps in catalysis .
  • Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) for enzyme-ligand complexes .

Q. How to characterize degradation products under oxidative stress?

  • LC-HRMS/MS : Identify hydroxylated derivatives (e.g., m/z +16) and cleavage products (e.g., phenolic fragments).
  • EPR spectroscopy : Detect free radicals (e.g., nitroxide intermediates) during Fenton reaction-driven degradation .
  • Compare with in silico predictions (e.g., Meteor Nexus) for pathway validation .

Q. What methodologies evaluate the impact of isomerism on pharmacological activity?

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate E/Z isomers .
  • Pharmacophore mapping : Overlay isomers in MOE software to identify critical binding features (e.g., hydrogen bond donors) .
  • In vivo PK/PD studies : Compare bioavailability (AUC) and receptor occupancy (PET imaging) between isomers .

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